molecular formula C17H11Cl2N3OS B7744522 5-amino-4-(1,3-benzothiazol-2-yl)-1-(2,5-dichlorophenyl)-2H-pyrrol-3-one

5-amino-4-(1,3-benzothiazol-2-yl)-1-(2,5-dichlorophenyl)-2H-pyrrol-3-one

Cat. No.: B7744522
M. Wt: 376.3 g/mol
InChI Key: QXEKZSCTVJFDRZ-UHFFFAOYSA-N
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Description

5-amino-4-(1,3-benzothiazol-2-yl)-1-(2,5-dichlorophenyl)-2H-pyrrol-3-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrolone core substituted with an amino group, a benzothiazole moiety, and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-4-(1,3-benzothiazol-2-yl)-1-(2,5-dichlorophenyl)-2H-pyrrol-3-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzothiazole Moiety: This step often involves the condensation of a benzothiazole derivative with the pyrrolone core, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Substitution with the Dichlorophenyl Group: This can be done via a nucleophilic aromatic substitution reaction, where the dichlorophenyl group is introduced using a suitable halogenated precursor.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the benzothiazole moiety or the dichlorophenyl group, potentially yielding amine or hydroxy derivatives.

    Substitution: The compound can participate in various substitution reactions, such as halogenation, nitration, or sulfonation, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2), nitrating agents like nitric acid (HNO3), and sulfonating agents like sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

5-amino-4-(1,3-benzothiazol-2-yl)-1-(2,5-dichlorophenyl)-2H-pyrrol-3-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic, optical, or mechanical properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the development of new synthetic methodologies and reaction mechanisms.

Mechanism of Action

The mechanism of action of 5-amino-4-(1,3-benzothiazol-2-yl)-1-(2,5-dichlorophenyl)-2H-pyrrol-3-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes, leading to modulation of their activity.

    Pathways Involved: It can influence various signaling pathways, such as those involved in inflammation, cell proliferation, or apoptosis, depending on its specific interactions with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    5-amino-4-(1,3-benzothiazol-2-yl)-1-phenyl-2H-pyrrol-3-one: Similar structure but lacks the dichlorophenyl group.

    4-(1,3-benzothiazol-2-yl)-1-(2,5-dichlorophenyl)-2H-pyrrol-3-one: Similar structure but lacks the amino group.

Uniqueness

The presence of both the amino group and the dichlorophenyl group in 5-amino-4-(1,3-benzothiazol-2-yl)-1-(2,5-dichlorophenyl)-2H-pyrrol-3-one imparts unique chemical and biological properties, making it distinct from similar compounds. These functional groups contribute to its reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

5-amino-4-(1,3-benzothiazol-2-yl)-1-(2,5-dichlorophenyl)-2H-pyrrol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2N3OS/c18-9-5-6-10(19)12(7-9)22-8-13(23)15(16(22)20)17-21-11-3-1-2-4-14(11)24-17/h1-7H,8,20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXEKZSCTVJFDRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C(=C(N1C2=C(C=CC(=C2)Cl)Cl)N)C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)C(=C(N1C2=C(C=CC(=C2)Cl)Cl)N)C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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